(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
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Overview
Description
The compound is part of a broader class of piperidine derivatives, which are pivotal in medicinal chemistry for their role as intermediates in the synthesis of pharmaceutical agents, including nociceptin antagonists and other biologically active molecules. Piperidine structures are versatile scaffolds for the development of compounds with potential therapeutic applications.
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives showcases the utility of chiral auxiliary or enantioselective approaches in obtaining compounds with high stereoselectivity. For example, an efficient and practical asymmetric synthesis has been developed for a piperidine derivative, demonstrating the feasibility of large-scale production with enantiomeric purity exceeding 98% (Jona et al., 2009). Such methodologies typically involve key steps like diastereoselective reduction and isomerization under basic conditions.
Molecular Structure Analysis
Molecular structure analysis, particularly via single crystal X-ray diffraction, allows for the precise determination of the compound's geometry, confirming the stereochemistry and molecular conformation. Studies on similar compounds have identified crucial structural features, such as the bicyclo[2.2.2]octane core and specific substituent effects, which influence molecular stability and reactivity (Moriguchi et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions, acylation, and reduction, to yield a wide array of functionalized compounds. These reactions are pivotal for the diversification of the piperidine scaffold into more complex structures with desirable biological activities. The chemical versatility of these compounds is exemplified in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is important for the synthesis of crizotinib, highlighting the role of piperidine derivatives in synthesizing biologically active molecules (Kong et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various complex piperidine derivatives, which are crucial for the development of pharmaceuticals and materials science. For instance, the compound has been utilized in the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for the preparation of diverse piperidine derivatives with applications in medicinal chemistry (Moskalenko & Boev, 2014). Additionally, the synthesis and structural characterization of related compounds, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, highlight its significance in the synthesis of biologically active compounds (Kong et al., 2016).
Catalysis and Ligand Design
The compound's derivatives have been explored in catalysis, demonstrating its utility in the synthesis of chromium complexes ligated by amino-salicylaldimine ligands. These complexes, utilizing derivatives of piperidine as ligands, show moderate catalytic activities for ethylene oligomerization, showcasing the compound’s applicability in polymer science (Cui & Zhang, 2010).
Molecular Structure Studies
Structural studies of related piperidine derivatives, including X-ray diffraction analysis, provide insights into their molecular configurations, which are critical for understanding their chemical reactivity and interaction with biological targets. The crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals typical bond lengths and angles, contributing to the structural knowledge required for drug design and synthesis (Mamat, Flemming, & Köckerling, 2012).
Biological Activity and Drug Development
The synthesis of novel piperidine derivatives, including (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate, aids in the discovery of compounds with potential biological activities. For example, the development of (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors demonstrates the compound’s significance in the development of treatments for diseases related to fatty acid synthesis (Chonan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363816 |
Source
|
Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217629-55-4 |
Source
|
Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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